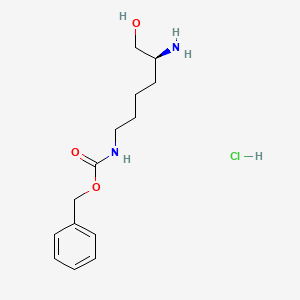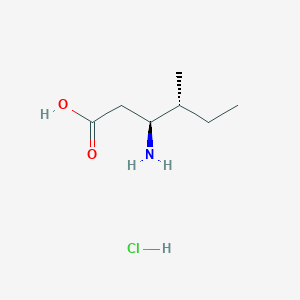![molecular formula C56H107N5O26 B6313488 Carboxy-PEG(4)-[PEG(4)-OMe]3 CAS No. 1333154-71-4](/img/structure/B6313488.png)
Carboxy-PEG(4)-[PEG(4)-OMe]3
描述
Carboxy-PEG(4)-[PEG(4)-OMe]3 is a polymer compound composed of a carboxyl group at one end and three polyethylene glycol molecules with methyl ether functional groups on the other end. This compound is part of a class of polyethylene glycol derivatives known for their versatility in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carboxy-PEG(4)-[PEG(4)-OMe]3 typically involves the reaction of a carboxyl-terminated polyethylene glycol with a methyl ether-terminated polyethylene glycol under specific conditions. The reaction is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group, allowing it to react with the hydroxyl group of the polyethylene glycol .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions
Carboxy-PEG(4)-[PEG(4)-OMe]3 undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like DCC and NHS are commonly used for esterification and amidation reactions.
Major Products Formed
The major products formed from these reactions include esters, amides, alcohols, and various carboxylic acid derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Carboxy-PEG(4)-[PEG(4)-OMe]3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for surface modification and as a spacer in the synthesis of complex molecules.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and reduce the immunogenicity of therapeutic agents.
Industry: Applied in the production of biocompatible materials and as a component in various industrial formulations
作用机制
The mechanism of action of Carboxy-PEG(4)-[PEG(4)-OMe]3 involves its ability to form stable covalent bonds with various molecular targets. The carboxyl group can react with amine groups on proteins or other molecules, forming amide bonds. This modification can enhance the solubility, stability, and bioavailability of the modified molecules. The polyethylene glycol chains provide steric hindrance, reducing nonspecific interactions and improving the overall biocompatibility of the compound .
相似化合物的比较
Similar Compounds
Carboxy-PEG(4)-Amine: Contains a carboxyl group and an amine group, used for similar applications but with different reactivity.
Carboxy-PEG(8)-[PEG(8)-OMe]3: A longer chain version with similar functional groups, offering different physical properties and reactivity.
Carboxy-PEG(12)-[PEG(12)-OMe]3: An even longer chain version, providing greater flexibility and different solubility characteristics
Uniqueness
Carboxy-PEG(4)-[PEG(4)-OMe]3 is unique due to its specific chain length and functional group arrangement, which provide a balance of solubility, reactivity, and biocompatibility. This makes it particularly useful in applications where precise control over molecular interactions is required .
属性
IUPAC Name |
5-[2-[2-[2-[2-[3-[[1,3-bis[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxymethyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H107N5O26/c1-69-15-7-51(63)58-12-20-74-25-30-79-35-38-82-41-44-85-47-56(48-86-45-42-83-39-36-80-31-26-75-21-13-59-52(64)8-16-70-2,49-87-46-43-84-40-37-81-32-27-76-22-14-60-53(65)9-17-71-3)61-54(66)10-18-72-23-28-77-33-34-78-29-24-73-19-11-57-50(62)5-4-6-55(67)68/h4-49H2,1-3H3,(H,57,62)(H,58,63)(H,59,64)(H,60,65)(H,61,66)(H,67,68) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBXFBFVYKRAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCCOCCOCCOCCOCC(COCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H107N5O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1266.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313406.png)
![(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313412.png)
![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-cyclohexane-1,2-diamine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6313420.png)
![Diacetato{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)](/img/structure/B6313434.png)
![(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B6313448.png)
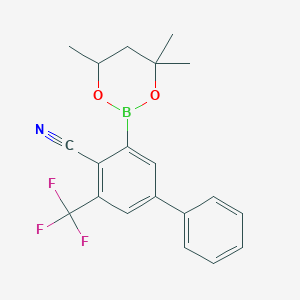
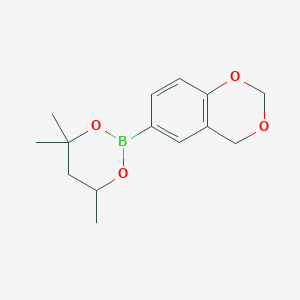
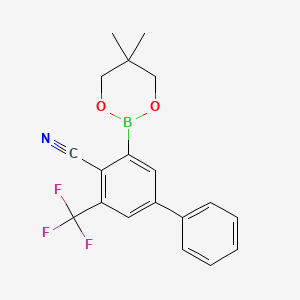
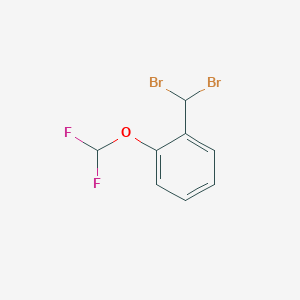
![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)
![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)
![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)
